molecular formula C17H19F3N2OS B2555389 N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide CAS No. 896374-93-9

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide

Cat. No.: B2555389
CAS No.: 896374-93-9
M. Wt: 356.41
InChI Key: JPKWHNXIMZUUSA-UHFFFAOYSA-N
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Description

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide typically involves the formation of the thiazole ring followed by the introduction of the pivalamide group. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiazole. This intermediate is then reacted with 2-bromoethylamine to introduce the ethyl group. Finally, the pivalamide group is introduced through an amidation reaction with pivaloyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide is unique due to the presence of the pivalamide group, which can enhance its stability and lipophilicity. This can lead to improved bioavailability and efficacy in biological systems compared to similar compounds .

Properties

IUPAC Name

2,2-dimethyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2OS/c1-16(2,3)15(23)21-9-8-13-10-24-14(22-13)11-4-6-12(7-5-11)17(18,19)20/h4-7,10H,8-9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKWHNXIMZUUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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